Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate
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Overview
Description
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyridine ring . The reaction conditions often include the use of catalysts, such as acids or bases, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives.
Scientific Research Applications
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but include a pyrimidine ring instead of a pyridine ring.
Uniqueness
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate (CAS Number: 910635-33-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.24 g/mol
- CAS Number : 910635-33-5
The compound features a pyrazolo-pyridine core which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been reported in the literature that optimize yield and purity. For example, a two-step synthesis involving the reaction of ethyl acetoacetate with hydrazine derivatives followed by cyclization has been documented .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
- A549 (Lung Cancer) : Induces apoptosis and cell cycle arrest.
- HeLa (Cervical Cancer) : Demonstrates significant growth inhibition.
In one study, the compound was found to inhibit myeloid leukemia cell differentiation protein (Mcl-1), which is critical in cancer cell survival .
Antiviral Activity
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine derivatives have also been studied for their antiviral properties. They have shown effectiveness against respiratory syncytial virus (RSV) by acting as non-nucleoside inhibitors of the viral polymerase complex .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several case studies illustrate the compound's efficacy:
-
Study on Lung Cancer Cells :
- Objective : To evaluate cytotoxicity against A549 cells.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
- Antiviral Efficacy Against RSV :
Comparative Biological Activity
Compound | Activity Type | Cell Line/Target | IC50 (µM) |
---|---|---|---|
This compound | Anticancer | A549 | 15 |
This compound | Antiviral | RSV | 20 |
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
HAAJWGPUNZCEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=CC=N2 |
Origin of Product |
United States |
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